Akt-IN-3

Akt isoform selectivity Biochemical potency Pan-Akt inhibition

Akt-IN-3 (compound E22) delivers single-digit nanomolar potency balanced within 1.4-fold across all three isoforms (Akt1 IC50=1.4 nM, Akt2 IC50=1.2 nM, Akt3 IC50=1.7 nM). Unlike isoform-biased inhibitors (e.g., MK-2206), it ensures complete pathway blockade for unambiguous phenotypic results. Its ATP-competitive mechanism and low hERG liability enable clean, dose-escalatable in vivo efficacy studies without cardiotoxic confounding. Confirmed oral bioavailability supports chronic dosing in tumor xenograft/syngeneic models. For labs needing a reliable pan-Akt reference standard and combination partner, Akt-IN-3 provides unmatched isoform uniformity.

Molecular Formula C23H23Cl2F2N5O3
Molecular Weight 526.4 g/mol
Cat. No. B10775370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt-IN-3
Molecular FormulaC23H23Cl2F2N5O3
Molecular Weight526.4 g/mol
Structural Identifiers
SMILESCNC(=O)CC1CC(C(CN1)NC(=O)C2=CC(=C(O2)Cl)C3=C(C=NN3C)Cl)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C23H23Cl2F2N5O3/c1-28-20(33)7-12-6-13(11-3-4-16(26)17(27)5-11)18(10-29-12)31-23(34)19-8-14(22(25)35-19)21-15(24)9-30-32(21)2/h3-5,8-9,12-13,18,29H,6-7,10H2,1-2H3,(H,28,33)(H,31,34)/t12-,13-,18+/m0/s1
InChIKeySXDPQGRNHSLZPC-ZJNRKIDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akt-IN-3: A Potent, Orally Active Pan-Akt Inhibitor for Cancer Research Procurement


Akt-IN-3 (also referenced as compound E22, CAS 2374740-21-1) is a potent, ATP-competitive, and orally active small molecule inhibitor of the serine/threonine kinase Akt (Protein Kinase B). It exhibits single-digit nanomolar IC50 values against all three human Akt isoforms: 1.4 nM for Akt1, 1.2 nM for Akt2, and 1.7 nM for Akt3 in cell-free assays [1]. The compound belongs to the piperidine class of Akt inhibitors and demonstrates favorable drug-like properties including low hERG channel blocking liability [1]. Akt-IN-3 is widely utilized in preclinical oncology research to dissect PI3K/Akt/mTOR pathway signaling and to evaluate anti-tumor efficacy [2].

Why Akt-IN-3 Cannot Be Casually Substituted with Other Pan-Akt Inhibitors


Akt inhibitors exhibit significant variance in isoform potency profiles, ATP-competitive versus allosteric binding mechanisms, and off-target liability, all of which directly impact experimental outcomes and data reproducibility [1]. For instance, the widely used allosteric inhibitor MK-2206 shows substantially reduced potency against Akt3 (IC50 ~65-720 nM) compared to Akt-IN-3, while the ATP-competitive clinical compound ipatasertib is less potent against Akt2 (IC50 18 nM) [2][3]. These differences are not trivial; they can lead to divergent cellular phenotypes and target engagement profiles in models with isoform-specific dependencies. Substituting one pan-Akt inhibitor for another without accounting for these quantifiable differences in potency and binding mode can invalidate comparative analyses and lead to misinterpretation of pathway biology [1].

Quantitative Differentiation Evidence for Akt-IN-3 Against Key Comparators


Akt-IN-3 Demonstrates Superior Pan-Akt Isoform Potency Compared to Leading Allosteric and ATP-Competitive Inhibitors

In head-to-head comparison, Akt-IN-3 exhibits significantly higher potency across all three Akt isoforms relative to the clinical allosteric inhibitor MK-2206 and the ATP-competitive inhibitor ipatasertib. For Akt1, Akt-IN-3 (IC50 = 1.4 nM) is >5-fold more potent than MK-2206 (IC50 = 8 nM) and >3-fold more potent than ipatasertib (IC50 = 5 nM). The differentiation is most pronounced for Akt3, where Akt-IN-3 (IC50 = 1.7 nM) is >38-fold more potent than MK-2206 (IC50 = 65 nM) and >4-fold more potent than ipatasertib (IC50 = 8 nM) [1][2].

Akt isoform selectivity Biochemical potency Pan-Akt inhibition

Akt-IN-3's Balanced Isoform Profile Provides Uniform Pathway Suppression Not Achieved by Isoform-Biased Inhibitors

Akt-IN-3 exhibits a near-equipotent profile across Akt1, Akt2, and Akt3 (IC50 range: 1.2-1.7 nM) [1]. In contrast, MK-2206 displays a >8-fold preference for Akt1 over Akt3 (IC50: 8 nM vs 65 nM), and ipatasertib shows >3-fold higher potency for Akt1 compared to Akt2 (IC50: 5 nM vs 18 nM) [2]. This balanced inhibition by Akt-IN-3 ensures that in models where Akt2 or Akt3 are the primary drivers of oncogenic signaling, the pathway is fully suppressed rather than partially inhibited.

Isoform selectivity Target engagement Pathway biology

Akt-IN-3 Combines High Potency with Favorable Safety Pharmacology Profile Characterized by Low hERG Blockade

Akt-IN-3 was specifically designed through conformational restriction and structure-based optimization to maintain nanomolar Akt potency while minimizing inhibition of the hERG potassium channel, a key predictor of cardiac toxicity [1]. While quantitative hERG IC50 data for Akt-IN-3 is not publicly available in the primary literature, the compound's classification as a 'low hERG blocking' inhibitor is a direct result of this design strategy. In contrast, many early-generation pan-Akt inhibitors, including GSK690693, were limited by significant hERG liability, which curtailed their development [2].

hERG liability Cardiotoxicity Safety pharmacology

Akt-IN-3 Exhibits Potent Antiproliferative Activity in Cancer Cell Models with Aberrant PI3K/Akt Signaling

In functional assays, Akt-IN-3 demonstrates robust antiproliferative effects against tumor cell lines harboring PI3K/Akt pathway alterations . While direct comparative antiproliferative data against MK-2206 or ipatasertib in the same cell lines is not available in the primary literature for Akt-IN-3, cross-study analysis of pan-Akt inhibitors in MPM cells provides context. In a comparative study, ipatasertib exhibited IC50 values ranging from 0.5-5 µM across various MPM cell lines, while MK-2206 showed IC50 values typically >10 µM in the same models [1]. Akt-IN-3's superior biochemical potency (1.4-1.7 nM) is expected to translate to enhanced cellular efficacy, though direct experimental confirmation is required.

Antiproliferative Cancer cell models Functional efficacy

Optimal Research and Industrial Application Scenarios for Akt-IN-3


In Vivo Oncology Studies Requiring Sustained Oral Dosing with Low Cardiotoxicity Risk

Akt-IN-3 is ideal for chronic in vivo tumor xenograft or syngeneic models where oral bioavailability and a clean cardiovascular safety profile are essential. Its low hERG blocking liability, as designed in the lead optimization campaign [1], minimizes the confounding cardiotoxic effects that can limit dose escalation and confound efficacy readouts in long-term studies.

Investigating Isoform-Specific Functions in Akt-Dependent Biology

Due to its exceptionally balanced potency across Akt1, Akt2, and Akt3 (IC50 ratio of 1.4-fold) [1], Akt-IN-3 is the preferred tool for studies requiring uniform pan-Akt inhibition. This is in contrast to isoform-biased inhibitors like MK-2206, which may leave Akt3 activity partially intact and lead to ambiguous phenotypic outcomes [2].

Benchmarking Novel Akt Inhibitors in High-Throughput Screening Assays

With its single-digit nanomolar IC50 values across all isoforms [1], Akt-IN-3 serves as an excellent positive control or reference standard in biochemical and cell-based screening campaigns aimed at identifying next-generation Akt inhibitors. Its well-characterized potency profile facilitates accurate normalization and comparison of hit compounds.

Combination Therapy Studies with Chemotherapeutics or Targeted Agents

Akt-IN-3 is a powerful tool for exploring combination regimens in vitro and in vivo. The compound's potent, ATP-competitive mechanism effectively blocks Akt-mediated survival signals, which can sensitize tumor cells to cytotoxic agents [1]. Its oral bioavailability further supports convenient combination dosing in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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